molecular formula C17H15Cl2N5O2 B082867 Disperse Orange 37 CAS No. 12223-33-5

Disperse Orange 37

Cat. No.: B082867
CAS No.: 12223-33-5
M. Wt: 392.2 g/mol
InChI Key: KHZRTXVUEZJYNE-UHFFFAOYSA-N
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Description

Disperse Orange 37 is a synthetic azo dye commonly used in the textile industry for dyeing synthetic fibers such as polyester and nylon. It is known for its vibrant orange color and is part of the disperse dye family, which are water-insoluble dyes finely ground in the presence of a dispersing agent. The chemical structure of this compound is 3-[4-(2,6-Dichloro-4-nitrophenylazo)-N-ethylanilino]propionitrile, with the molecular formula C17H15Cl2N5O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Orange 37 is synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:

    Diazotization: An aromatic amine, such as 2,6-dichloro-4-nitroaniline, is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with N-ethylaniline in an alkaline medium to form the azo dye, this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The dye is then isolated, purified, and formulated into a fine powder or paste for commercial use .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.

    Reduction: The azo group in this compound can be reduced to form corresponding amines. This reaction is often catalyzed by reducing agents such as sodium dithionite.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite or zinc dust in acidic conditions.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Disperse Orange 37 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Disperse Orange 37 involves its interaction with synthetic fibers. The dye molecules penetrate the fiber matrix and form non-covalent interactions, such as van der Waals forces and hydrogen bonding, with the polymer chains. This results in the dye being firmly anchored within the fiber, providing excellent color fastness. Additionally, the azo linkage in this compound can undergo photodegradation under UV light, leading to the formation of various degradation products .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZRTXVUEZJYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044538
Record name C.I. Disperse Orange 37
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Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13301-61-6, 12223-33-5
Record name Disperse Orange 37
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Record name C.I. Disperse Orange 37
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Record name Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
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Record name C.I. Disperse Orange 37
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Record name 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile
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Record name Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]
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Record name DISPERSE ORANGE 37
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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